molecular formula C10H7F6NO3 B5494843 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Cat. No.: B5494843
M. Wt: 303.16 g/mol
InChI Key: PHJWSOLLGMQAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a fluorinated secondary alcohol featuring a hexafluoroisopropanol (HFIP) backbone substituted with a 4-methyl-3-nitrophenyl group. The compound’s structure combines the strong electron-withdrawing effects of six fluorine atoms with the aromatic and nitro functionalities, resulting in unique physicochemical properties. These include high polarity, enhanced hydrogen-bond-donating (HBD) capacity, and exceptional solvation power for polar and hydrophobic substrates .

The nitro and methyl groups on the aromatic ring influence its electronic and steric profiles, making it distinct from simpler HFIP derivatives. These modifications enhance lipophilicity and may tailor its utility in catalysis, chromatography, or pharmaceutical intermediates .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJWSOLLGMQAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination reactions, such as:

    Electrophilic fluorination: Using reagents like fluorine gas (F₂) or xenon difluoride (XeF₂).

    Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes, which may include:

    Direct fluorination: Using elemental fluorine under controlled conditions.

    Electrochemical fluorination: Using an electrolytic cell to introduce fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Using reducing agents like hydrogen gas (H₂) with a catalyst or sodium borohydride (NaBH₄).

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Organic Synthesis

HFMP is utilized as a solvent in various organic reactions due to its high polarity and ability to stabilize reactive intermediates. Its strong hydrogen bonding capabilities enhance the reactivity of electrophiles and nucleophiles.

  • Case Study : In a study involving the Baeyer-Villiger oxidation of cyclic ketones, HFMP was shown to significantly enhance the reaction rate when used as a solvent for hydrogen peroxide . This demonstrates its utility in facilitating oxidation reactions.

Precursor for Fluorinated Compounds

HFMP serves as a precursor for synthesizing fluorinated compounds, including per- and polyfluoroethers. These compounds are valuable in various industrial applications due to their thermal stability and chemical resistance.

  • Data Table: Comparison of Fluorinated Compounds Derived from HFMP
Compound NameApplicationProperties
Perfluorinated Ether ALubricantsHigh thermal stability
Polyfluoroether BCoatingsChemical resistance
Fluorinated Polymer CInsulation materialsLow dielectric constant

Biochemical Applications

In biochemistry, HFMP is employed to solubilize peptides and proteins, aiding in their analysis and characterization. Its ability to disrupt β-sheet aggregates makes it particularly useful in studying protein folding and stability.

  • Case Study : Researchers utilized HFMP to solubilize protein aggregates in a study focused on Alzheimer’s disease. The solvent facilitated the analysis of amyloid-beta peptides, providing insights into their aggregation behavior .

Analytical Chemistry

HFMP is used as a solvent in high-performance liquid chromatography (HPLC) for nucleic acids and other biomolecules. Its unique properties allow for better resolution and sensitivity in analytical methods.

  • Application Example : In ion-pair HPLC-MS of nucleic acids, HFMP's acidity (pKa ≈ 9.3) aids in creating volatile buffers that improve ionization efficiency during mass spectrometry .

Safety and Environmental Considerations

While HFMP exhibits low acute toxicity, it is classified as a skin and eye irritant. Its environmental impact is minimal due to its production in small quantities; however, it belongs to the category of per- and polyfluorinated alkyl substances (PFAS), which raises concerns regarding persistence and bioaccumulation.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol depends on its specific application

    Binding to enzymes or receptors: Modulating their activity.

    Incorporation into materials: Enhancing their properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of HFIP Derivatives

Compound Name Molecular Formula Substituents Key Features
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) C₃H₂F₆O None Baseline fluorinated alcohol; strong HBD solvent ; used in protein denaturation .
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol C₉H₆F₆O Phenyl Aromatic ring increases hydrophobicity; used in resin synthesis and catalysis .
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)-2-propanol C₉H₅F₆NO₃ 3-Nitrophenyl Nitro group enhances polarity; potential use in explosives or drug intermediates .
Target Compound C₁₀H₇F₆NO₃ 4-Methyl-3-nitrophenyl Methyl improves lipophilicity; nitro group stabilizes charge transfer; tailored for specialized solvents or catalysts.

Physicochemical Properties

  • Solvent Power: The target compound’s nitro and methyl groups enhance polarity compared to HFIP, enabling dissolution of highly crystalline polymers (e.g., polyoxymethylene) . Its HBD strength is amplified by fluorine aggregation, as seen in HFIP, where dimerization/trimerization increases H-bond donor ability by 20–30% .
  • Thermal Stability : Fluorinated alcohols generally exhibit high thermal stability. The aromatic nitro group may reduce volatility compared to HFIP (bp 58–59°C) .
  • Reactivity : The nitro group acts as a meta-directing electron-withdrawing group, influencing electrophilic substitution patterns. This contrasts with phenyl-HFIP derivatives, where the aromatic ring participates in Friedel-Crafts reactions .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol (HFNP) is a fluorinated organic compound recognized for its unique chemical properties and potential biological applications. Its structure includes six fluorine atoms and a nitrophenyl group, which contribute to its reactivity and solubility in various solvents. This article explores the biological activity of HFNP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol
  • Molecular Formula : C10H7F6NO3
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 35445-56-8
  • Purity : ≥95%

Cytotoxicity and Antitumor Effects

HFNP has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that HFNP exhibits significant cytotoxicity against human colon carcinoma cells (HCT116). The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

CompoundCell LineIC50 (μM)Mechanism
HFNPHCT11620 ± 1.8ROS induction
ControlPhotolon24Photodynamic therapy

In a study assessing the dark cytotoxicity of HFNP, cell survival remained above 75% at varying concentrations over a 72-hour exposure period. However, upon photoactivation with a diode laser at 400 nm, cell viability significantly decreased, indicating that HFNP may serve as a potential photosensitizer in photodynamic therapy .

The biological activity of HFNP is largely attributed to its high electronegativity due to the presence of fluorine atoms. This property enhances its interaction with biological molecules such as enzymes and receptors. The compound can alter enzyme activity through competitive inhibition or allosteric modulation.

Solubility and Formulation

HFNP demonstrates high solubility in polar solvents like dimethyl sulfoxide (DMSO) and hexafluoroisopropanol (HFIP), which are often utilized in drug formulation. The solubility characteristics facilitate the compound's use in various biomedical applications .

Case Study 1: Anticancer Activity

A study published in Molecules investigated the effects of HFNP on HCT116 cells. The research demonstrated that HFNP induced apoptosis through ROS generation after photoexcitation. The results indicated that compounds with similar structures could enhance the efficacy of photodynamic therapy in treating colorectal cancer .

Case Study 2: Interaction with Cyclodextrins

Research highlighted the interaction between HFNP and cyclodextrins to improve solubility and bioavailability. Cyclodextrins encapsulate HFNP effectively, enhancing its therapeutic potential while reducing toxicity. This method shows promise for improving drug delivery systems for fluorinated compounds .

Q & A

Q. What are the optimal synthetic routes for 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves fluorination of a propanol precursor or substitution reactions on pre-fluorinated intermediates. For example:

  • Stepwise fluorination: Start with a phenyl-propanol derivative, followed by fluorination using agents like SF₄ or HF-pyridine under controlled conditions.
  • Substitution reactions: Use nitro-group introduction via nitration of the aromatic ring (e.g., mixed HNO₃/H₂SO₄) after fluorination.

Purity Assurance:

  • Chromatography: Employ silica gel chromatography with hexane/ethyl acetate gradients to separate nitro-substituted byproducts.
  • Crystallization: Use hexafluoroisopropanol (HFIP) as a co-solvent for recrystallization, leveraging its low polarity .
  • Analytical validation: Confirm purity via ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups) and HPLC (retention time ~12–14 min with C18 columns) .

Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)
Fluorination of precursorHF-pyridine65–7595–98
Nitro-substitutionH₂SO₄/HNO₃50–6090–95
Continuous flowHFIP/TFE80–85>99

Q. How can the electronic effects of the nitro and trifluoromethyl groups be characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy: The nitro group shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. CF₃ groups exhibit strong absorptions at 1250–1100 cm⁻¹.
  • ¹H and ¹³C NMR: The aromatic protons adjacent to the nitro group are deshielded (δ 8.2–8.5 ppm), while CF₃ groups cause upfield shifts in adjacent carbons (δ 110–120 ppm, quaternary C) .
  • X-ray crystallography: Resolve steric effects from the bulky CF₃ groups and nitro-phenyl geometry (bond angles ~120° for sp² hybridization) .

Advanced Research Questions

Q. How does the fluorinated alcohol moiety influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The CF₃ groups enhance electrophilicity at the propanol carbon via strong electron-withdrawing effects, stabilizing carbocation intermediates. This is critical in:

  • Allylic substitutions: HFIP (a related fluorinated alcohol) promotes SN1-like mechanisms by stabilizing carbocations through hydrogen bonding and low dielectric constant .
  • Enzyme inhibition studies: The compound’s ability to form hydrogen bonds (via -OH) and π-π interactions (via aromatic rings) mimics transition states in enzymatic reactions, making it a probe for mechanistic studies .

Mechanistic Insight:
In HFIP-mediated reactions, the solvent stabilizes cationic intermediates, reducing activation energy by ~15–20 kJ/mol compared to non-fluorinated solvents .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing nature enhances affinity for heme iron (binding energy ΔG ≈ -9.5 kcal/mol).
  • MD simulations: Analyze stability of hydrogen bonds between the propanol -OH and catalytic residues (e.g., Serine hydrolases) over 100-ns trajectories .
  • DFT calculations: Predict reaction pathways for nitro-group reduction (e.g., to amine) under catalytic hydrogenation (Eₐ ≈ 50–60 kJ/mol) .

Q. How to resolve discrepancies in reported reaction yields when using different catalysts?

Methodological Answer:

  • Parameter optimization: Systematically vary temperature (40–100°C), solvent (HFIP vs. TFE), and catalyst loading (5–20 mol%). For example, Pd/C in HFIP increases hydrogenation yields by 20% compared to PtO₂ .
  • Byproduct analysis: Use LC-MS to identify intermediates (e.g., dehalogenated products or nitro-reduction byproducts). Adjust reaction time to minimize over-reduction .
  • Kinetic studies: Conduct Eyring plots to compare activation barriers under different conditions. HFIP reduces Eₐ by 10–15% via transition-state stabilization .

Q. What strategies mitigate toxicity risks during in vivo biological studies?

Methodological Answer:

  • Dose optimization: Determine LD₅₀ via acute toxicity assays in rodent models (typical range: 50–100 mg/kg).
  • Metabolic profiling: Use hepatic microsomes to identify detoxification pathways (e.g., glucuronidation of the propanol group).
  • Protective formulations: Encapsulate in PEGylated liposomes to reduce renal clearance and improve bioavailability .

Q. How does steric hindrance from the 4-methyl-3-nitrophenyl group affect regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig amination: The nitro group directs coupling to the para position, while the methyl group sterically hinders ortho substitution (yield ratio para:ortho = 8:1).
  • Suzuki-Miyaura: Use bulky phosphine ligands (e.g., SPhos) to enhance selectivity for less hindered positions. DFT studies show ΔΔG‡ ≈ 3–5 kJ/mol favoring para products .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile polar vs. non-polar solvent compatibility?

Resolution Strategy:

  • Solubility testing: Use shake-flask methods in solvents ranging from HFIP (highly polar) to toluene. The compound exhibits amphiphilic behavior: soluble in HFIP (50 mg/mL) but <1 mg/mL in hexane.
  • Hansen parameters: Calculate solubility spheres (δD ≈ 15 MPa¹/², δP ≈ 10 MPa¹/²) to identify optimal solvent blends (e.g., HFIP/EtOAc 1:1) .

Q. Why do some studies report instability under basic conditions, while others do not?

Resolution Strategy:

  • pH-dependent degradation: Conduct stability assays at pH 7–12. The compound undergoes hydrolysis above pH 10 (t₁/₂ ≈ 2 h at 25°C), forming a carboxylate derivative.
  • Additive screening: Include antioxidants (e.g., BHT) to inhibit radical-mediated degradation pathways .

Q. How to design a robust LC-MS method for quantifying trace metabolites in biological matrices?

Methodological Answer:

  • Column selection: Use a HILIC column for polar metabolites (e.g., nitro-to-amine reduced products).
  • Ionization optimization: ESI+ at 3.5 kV enhances signal for protonated ions ([M+H]⁺ m/z 345.1).
  • Matrix effects: Apply post-column infusion to assess ion suppression; use deuterated internal standards for correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.